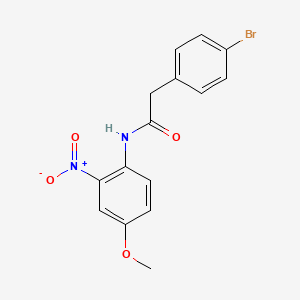
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention in scientific research due to its potential as an anti-inflammatory agent.
Wirkmechanismus
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 works by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the inflammatory response. NF-κB is activated in response to a variety of stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of pro-inflammatory genes. 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has also been shown to have anti-viral properties by inhibiting the replication of certain viruses, including HIV-1. Additionally, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 is also relatively stable and easy to handle, making it a convenient reagent for use in experiments. However, there are some limitations to the use of 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082. One area of interest is in the development of more potent and selective inhibitors of NF-κB. Another potential direction is in the investigation of the role of NF-κB in the pathogenesis of various diseases, including cancer, inflammatory bowel disease, and neurodegenerative diseases. Additionally, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 could be used as a starting point for the development of novel therapeutics for these diseases. Finally, the potential off-target effects of 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 could be further investigated to better understand its mechanism of action and potential limitations for use in experiments.
Conclusion:
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 is a promising chemical compound with a wide range of potential applications in scientific research. Its ability to inhibit the activity of NF-κB makes it a valuable tool for studying the role of NF-κB in various biological processes. While there are some limitations to its use, 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has several advantages that make it a convenient and useful reagent for use in experiments. Further research on 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 could lead to the development of novel therapeutics for a variety of diseases.
Synthesemethoden
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 can be synthesized through a multi-step process that involves the reaction of 4-bromobenzyl bromide with 4-methoxy-2-nitroaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the acetylation of the intermediate with acetic anhydride. This synthesis method has been extensively studied and optimized, leading to the production of high-quality 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 for research purposes.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of inflammation, where 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 has been shown to inhibit the activity of NF-κB, a key transcription factor that plays a crucial role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, making 2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide 11-7082 a potential therapeutic agent for a variety of inflammatory conditions.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-22-12-6-7-13(14(9-12)18(20)21)17-15(19)8-10-2-4-11(16)5-3-10/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJCTELKQZISIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(4-methoxy-2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-iodophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5215368.png)
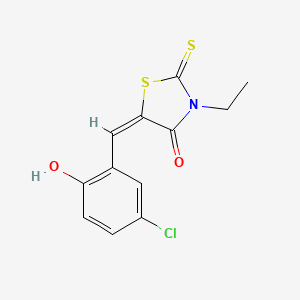
![3-{[(4-methyl-1,3-thiazol-2-yl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5215381.png)
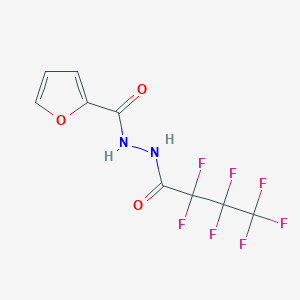


![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(4-{[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5215394.png)
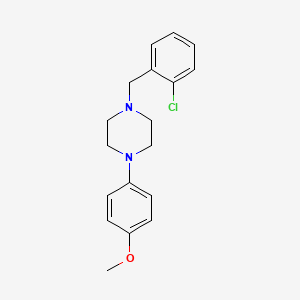
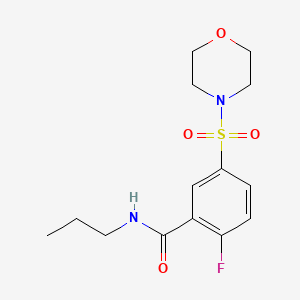


![1-(4-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5215452.png)

![3-(aminocarbonyl)-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5215457.png)